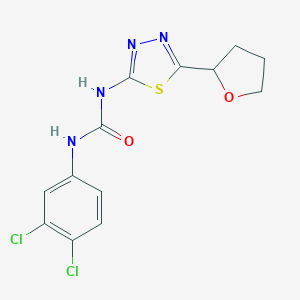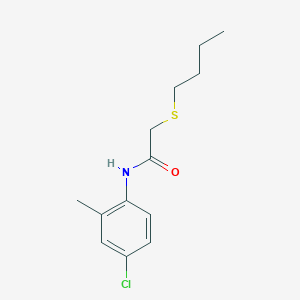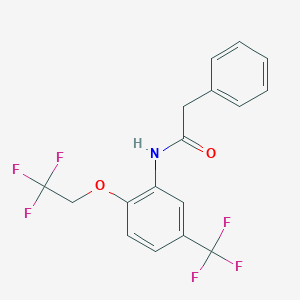
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea, also known as BTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 327.2 g/mol. This compound is widely used in various fields of research, including pharmaceuticals, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is not fully understood. However, it is believed to act as a carbonylating agent, which facilitates the formation of amides and ureas. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to inhibit the growth of certain microorganisms, although the exact mechanism of action is unknown.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea can inhibit the growth of various microorganisms, including Candida albicans and Escherichia coli. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea in lab experiments is its high purity and stability. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is relatively easy to handle and can be stored for extended periods without degradation. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is its high cost compared to other reagents.
Orientations Futures
There are several future directions for research involving N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of new pharmaceuticals using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea as a starting material. Additionally, further studies are needed to understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea and its potential applications in various fields of research, including materials science and organic synthesis.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is a unique and versatile chemical compound that has gained significant attention in scientific research. Its diverse applications in various fields of research, including pharmaceuticals and organic synthesis, make it an important reagent for many scientists. Further research is needed to fully understand the potential of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea and its future applications.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea can be synthesized using several different methods, including the reaction of 4-bromo-3-methylphenylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction produces N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea as a white crystalline solid with a yield of approximately 70%.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been extensively used in scientific research due to its unique properties. One of the most significant applications of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is in the field of organic synthesis. It can be used as a reagent in various reactions, including amidation and urea synthesis. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been used in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.
Propriétés
Formule moléculaire |
C10H8BrF3N2O2 |
|---|---|
Poids moléculaire |
325.08 g/mol |
Nom IUPAC |
N-[(4-bromo-3-methylphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8BrF3N2O2/c1-5-4-6(2-3-7(5)11)15-9(18)16-8(17)10(12,13)14/h2-4H,1H3,(H2,15,16,17,18) |
Clé InChI |
YHCOEYIKRVGAME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C(F)(F)F)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)


![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)